N-Acetyl Retigabine

Description

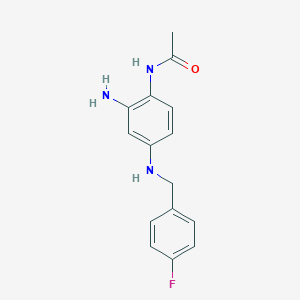

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O/c1-10(20)19-15-7-6-13(8-14(15)17)18-9-11-2-4-12(16)5-3-11/h2-8,18H,9,17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNSHYRMOVKKSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)NCC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229970-68-7 | |

| Record name | 229970-68-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Characterization of N Acetyl Retigabine

In Vitro Pharmacological Activity Profiling of N-Acetyl Retigabine (B32265)

In laboratory settings, N-Acetyl Retigabine has been evaluated to determine its effects on cellular models of seizures, its interaction with various ion channels and receptors, and its potential to interfere with drug transport mechanisms.

Assessment of Anticonvulsant Activity in Cellular Models

The anticonvulsant properties of this compound have been demonstrated in cellular-level investigations. While specific data on its activity in cellular models is less detailed in publicly available literature compared to its parent compound, its efficacy in animal models implies an underlying cellular mechanism of action. tga.gov.aueuropa.eu Retigabine itself has been shown to be effective in reducing seizure-like activity in in vitro models, such as rat hippocampal slices where seizures are induced by low magnesium. nih.gov This activity is attributed to its modulation of neuronal excitability. tga.gov.auresearchgate.net Given that this compound is a metabolite with known anticonvulsant properties, it is inferred to act on similar cellular pathways to suppress hyperexcitability, though with lower potency. tga.gov.aueuropa.eu

This compound-mediated Modulation of Ion Channels and Receptors

The primary mechanism of action for Retigabine is the enhancement of potassium (K+) currents through the KCNQ (or Kv7) family of voltage-gated potassium channels, specifically KCNQ2 through KCNQ5. tga.gov.auresearchgate.netbioline.org.br These channels are crucial for stabilizing the neuronal membrane potential and controlling excitability. tga.gov.aunih.gov By opening these channels, Retigabine suppresses neuronal hyperexcitability. tga.gov.au this compound is also understood to have antiepileptic activity, though it is less potent than Retigabine. europa.eufda.gov

Interactions with Efflux Transporters, specifically P-glycoprotein Inhibition

A notable pharmacological characteristic of this compound is its interaction with the efflux transporter P-glycoprotein (P-gp), also known as ABCB1. fda.govdovepress.com P-gp is a protein that actively transports a wide variety of substances out of cells, playing a significant role in drug absorption and distribution, including at the blood-brain barrier. nih.govaboutscience.eu

In vitro studies have demonstrated that while Retigabine itself does not inhibit P-gp, this compound acts as an inhibitor of this transporter. tga.gov.audovepress.com This inhibition is concentration-dependent. fda.govdovepress.com This finding suggests that this compound has the potential to affect the transport of other drugs that are substrates of P-gp. dovepress.com

| NAMR Concentration | Inhibition of Digoxin (B3395198) Efflux | Source |

|---|---|---|

| 1 µM (264 ng/mL) | 33% | fda.gov |

| 10 µM (2643 ng/mL) | 56% | fda.gov |

| 100 µM (26430 ng/mL) | 70% | fda.gov |

In Vivo Efficacy Studies of this compound

The anticonvulsant effects of this compound have been confirmed in various animal models of epilepsy, where its potency has been compared to that of its parent compound, Retigabine.

Evaluation of Anticonvulsant Activity in Animal Models of Epilepsy

This compound has demonstrated anticonvulsant activity in several animal models of seizures. tga.gov.aueuropa.eu Studies in mice have shown that it is effective against seizures induced by both electrical stimuli, such as the maximal electroshock (MES) test, and chemical convulsants. tga.gov.au The spectrum of its activity, however, is considered to be narrower than that of Retigabine. tga.gov.au

Comparative Potency Analysis of this compound versus Retigabine in Antiseizure Models

Direct comparisons in animal models have consistently shown that this compound is less potent than Retigabine as an anticonvulsant. tga.gov.aueuropa.eutga.gov.au The N-acetyl metabolite's spectrum of activity and potency were both found to be lower than that of the parent drug in mice against seizures induced by electrical and chemical methods. tga.gov.au

| Seizure Model | Species | Relative Efficacy | Source |

|---|---|---|---|

| Maximal Electroshock Seizure (MES) | Rat | GRT-X showed comparable efficacy to Retigabine. | ucl.ac.uk |

| Subcutaneous Pentylenetetrazol (scPTZ) | Rat | GRT-X was more effective than Retigabine. | ucl.ac.uk |

| Audiogenic Seizure | DBA/2 Mouse | GRT-X was more effective than Retigabine. | ucl.ac.uk |

| 6-Hz Seizure Model (32 mA) | Mouse | GRT-X was significantly more potent (at least 30 times) than Retigabine based on plasma levels. | ucl.ac.uk |

Contribution of N-Acrtyl Retigabine to the Overall Pharmacological Effects of Retigabine

Research has shown that NAMR exhibits anticonvulsant activity in various animal models, although it is consistently reported to be less potent than retigabine. europa.eutga.gov.autga.gov.au In studies on mice, NAMR demonstrated efficacy against seizures induced by both electrical and chemical stimuli, but with a lower potency and a narrower spectrum of activity compared to retigabine. tga.gov.au Some reports suggest NAMR is approximately 20 times less potent than its parent compound.

The metabolism of retigabine to NAMR is a significant pathway, with NAMR itself being further metabolized via glucuronidation. europa.eutga.gov.autga.gov.au The pharmacokinetics of NAMR are similar to those of retigabine. drugbank.com Despite its presence in appreciable concentrations in both humans and rodents, the general consensus is that NAMR is not expected to be a major contributor to the primary therapeutic effects of retigabine. nih.govtga.gov.au

In vitro studies have revealed another aspect of NAMR's pharmacological profile: its ability to inhibit P-glycoprotein (P-gp) mediated transport. europa.eutga.gov.aufda.gov This interaction suggests a potential for NAMR to affect the disposition of other drugs that are substrates of this transporter, such as digoxin. europa.eutga.gov.aufda.gov

Table 1: Comparative Anticonvulsant Activity of Retigabine and this compound (NAMR)

| Compound | Relative Potency | Spectrum of Activity | Primary Contribution to Overall Effect |

|---|---|---|---|

| Retigabine | High | Broad | Major |

| This compound (NAMR) | Lower than retigabine europa.eutga.gov.autga.gov.au | Narrower than retigabine tga.gov.au | Minor tga.gov.au |

Table 2: Summary of Research Findings on this compound (NAMR)

| Research Area | Key Findings | References |

|---|---|---|

| Anticonvulsant Activity | Active in animal models, but less potent than retigabine. | europa.eutga.gov.autga.gov.au |

| Mechanism of Action | Shares anticonvulsant properties with retigabine. | europa.eunih.gov |

| Metabolism | A primary, active metabolite of retigabine. | europa.eunih.govuc.pt |

| Pharmacokinetics | Similar pharmacokinetic profile to retigabine. | drugbank.com |

| P-glycoprotein (P-gp) Inhibition | Inhibits P-gp mediated transport in vitro. | europa.eutga.gov.aufda.gov |

Biochemical Pathways of N Acetyl Retigabine Formation and Biotransformation

Enzymatic N-Acetylation of Retigabine (B32265) to N-Acetyl Retigabine

The initial and a major metabolic pathway for retigabine in humans is N-acetylation, which results in the formation of its principal active metabolite, this compound. rsc.orgnih.gov This biotransformation is a Phase II metabolic reaction that involves the addition of an acetyl group to a nitrogen atom on the retigabine molecule.

The enzymatic N-acetylation of retigabine is carried out by N-acetyltransferase (NAT) enzymes. Retigabine contains an arylamine structure, a class of compounds known to be substrates for these enzymes. In humans, two NAT isoenzymes, NAT1 and NAT2, are expressed. nih.gov

N-acetyltransferase 2 (NAT2) is recognized as a key enzyme in the metabolism and detoxification of numerous drugs and xenobiotics containing aromatic amine or hydrazine structures. nih.govnih.gov The NAT2 enzyme is subject to significant genetic polymorphism, which segregates human populations into distinct phenotypes: rapid, intermediate, and slow acetylators. nih.gov This genetic variability can lead to interindividual differences in drug responses and side effects for NAT2 substrates. While direct studies definitively assigning retigabine acetylation to a specific isoform are not extensively detailed, the chemical nature of retigabine as an arylamine strongly suggests the involvement of NAT2, the primary enzyme responsible for metabolizing such compounds.

The formation of this compound has been confirmed through various in vitro studies. Research utilizing human liver slices has successfully demonstrated that acetylation is a major metabolic pathway for retigabine. nih.gov These in vitro assays, which mimic the metabolic environment of the liver, revealed the presence of the major circulating metabolites observed in vivo, confirming the generation of this compound. nih.gov The consistent detection and monitoring of both retigabine and this compound in clinical and forensic settings further underscore the significance of this acetylation pathway. nih.gov

Subsequent Biotransformation of this compound

The second major Phase II reaction in the metabolic pathway is N-glucuronidation. This process involves the covalent addition of a glucuronic acid moiety to a nitrogen atom, which significantly increases the water solubility of the compound, thereby facilitating its excretion from the body. While the metabolic pathway involves the glucuronidation of retigabine-related compounds, a significant body of research has focused on the direct N-glucuronidation of the parent drug, retigabine, which occurs in parallel to the acetylation pathway. rsc.orgnih.govnih.gov The degradation of labile N-glucuronide metabolites during sample processing has been shown to increase the measured concentrations of both retigabine and this compound, suggesting the presence of glucuronidated conjugates related to both compounds. rsc.org

The glucuronidation of xenobiotics is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). While the specific UGT isozymes responsible for the glucuronidation of this compound have not been fully elucidated, extensive research has identified the key enzymes involved in the direct N-glucuronidation of the parent compound, retigabine.

Studies using recombinant human UGTs have identified UGT1A1, UGT1A3, UGT1A4, and UGT1A9 as catalysts for the N-glucuronidation of retigabine. nih.gov Among these, UGT1A4 is suggested to be a major contributor in vivo. nih.gov Further investigations confirmed that UGT1A9 is capable of forming two distinct N-glucuronide metabolites of retigabine, while UGT1A1 produces only one of them. nih.gov UGT1A4 also contributes to this metabolic pathway, although at a slower rate compared to UGT1A1 and UGT1A9. nih.gov

| Enzyme/System | Parameter | Value |

|---|---|---|

| UGT1A9 | Km (Metabolite 1) | 38 ± 25 µmol/L |

| Km (Metabolite 2) | 45 ± 15 µmol/L | |

| Human Liver Microsomes | Km | 145 ± 39 µmol/L |

| Vmax | 1.2 ± 0.3 nmol/min/mg protein |

Data derived from in vitro studies on the parent compound, retigabine. nih.gov

Absence of Cytochrome P450 Enzyme System Involvement in this compound Metabolism

A significant aspect of the metabolism of retigabine and its N-acetylated metabolite is the lack of involvement of the cytochrome P450 (CYP) enzyme system. rsc.org In humans, there is no evidence to suggest that CYP-catalyzed reactions play a role in the biotransformation of retigabine. rsc.org The metabolic clearance of the drug is dominated by the Phase II processes of N-acetylation and N-glucuronidation. This characteristic is clinically important as it reduces the likelihood of drug-drug interactions with other medications that are substrates, inhibitors, or inducers of the CYP450 system.

Species-Specific Differences in this compound Metabolic Pathways

The formation of this compound from its parent compound, retigabine, is a critical metabolic step that exhibits substantial variability across different species. This divergence is primarily attributed to differences in the expression and activity of N-acetyltransferase enzymes. fda.gov

In humans , both N-acetylation and N-glucuronidation are major metabolic pathways for retigabine. nih.govrsc.org This leads to significant systemic exposure to this compound, with plasma levels of the metabolite being comparable to those of the parent drug. fda.gov The N-acetyl metabolite itself can undergo further biotransformation, including N-glucuronidation. fda.gov

In rats , metabolism is characterized by extensive glucuronidation and acetylation reactions. nih.gov Urinary analysis reveals that metabolites derived from acetylation reactions are predominant. nih.gov The plasma proportion of this compound relative to the parent compound is higher in rats compared to other species like mice and rabbits. fda.gov

Conversely, dogs exhibit a markedly different metabolic profile. They lack the specific N-acetyl transferase enzyme required for the acetylation of retigabine. fda.gov Consequently, this compound is not detected in the plasma of dogs. fda.gov In this species, the metabolism of retigabine is simpler and is dominated by N-glucuronidation and the formation of an N-glucoside conjugate. nih.govnih.gov

This stark difference between species, particularly the absence of the N-acetylation pathway in dogs, underscores the importance of selecting appropriate animal models in the non-clinical evaluation of retigabine and its metabolites.

The following table summarizes the key species-specific differences in the metabolic pathways related to this compound:

| Species | N-Acetylation Pathway | Primary Metabolic Pathways of Parent Drug | Plasma Levels of this compound | Further Biotransformation of this compound |

| Human | Present and prominent | N-acetylation, N-glucuronidation nih.govrsc.org | Similar to parent drug fda.gov | N-glucuronidation fda.gov |

| Rat | Present and prominent | Glucuronidation, Acetylation nih.gov | Higher relative to parent drug compared to other species fda.gov | Further metabolism into multiple acetylated products nih.gov |

| Dog | Absent fda.gov | N-glucuronidation, N-glucoside formation nih.gov | Not detected fda.gov | Not applicable |

Toxicological and Safety Pharmacology Investigations of N Acetyl Retigabine

Genotoxicity and Mutagenicity Assessments of N-Acetyl Retigabine (B32265)

The evaluation of a compound's potential to cause genetic damage is a critical component of its toxicological assessment. Standard assays are employed to determine if a substance can induce mutations or chromosomal damage.

In vitro chromosomal aberration assays are designed to identify substances that may cause structural changes to chromosomes in cultured mammalian cells. criver.comresearchgate.net These tests expose cell cultures, such as human peripheral blood lymphocytes or Chinese hamster ovary (CHO) cells, to the test compound with and without a metabolic activation system (S9 mix). criver.com A positive result is typically characterized by a statistically significant, dose-dependent increase in cells with chromosomal abnormalities like breaks or exchanges. criver.com

Specific data from in vitro chromosomal aberration assays conducted directly on N-Acetyl Retigabine are not detailed in the available research. Genotoxicity evaluations have been a point of focus for the parent drug, Retigabine, and its impurities during regulatory review, but specific findings related to its N-acetyl metabolite are not specified. fda.gov

| Assay | Test System | Metabolic Activation | Findings for this compound |

|---|---|---|---|

| In Vitro Chromosomal Aberration | Cultured Mammalian Cells (e.g., CHO, Human Lymphocytes) | With and Without S9 Mix | Data not available in provided sources |

The in vivo micronucleus assay is a widely used and reliable test to assess a compound's potential to induce chromosomal damage in a living organism. nih.gov The test detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. nih.gov This assay is commonly performed in the bone marrow erythrocytes of rodents. mdpi.com

Similar to the in vitro assays, specific results from in vivo micronucleus tests for this compound are not described in the available literature. While these studies are a standard part of a comprehensive nonclinical evaluation, the specific outcomes for this metabolite have not been published. fda.gov

| Assay | Test System | Target Tissue | Findings for this compound |

|---|---|---|---|

| In Vivo Micronucleus | Rodent | Bone Marrow Erythrocytes | Data not available in provided sources |

Role in Retigabine-Associated Pigmentation and Tissue Discoloration

Long-term administration of Retigabine has been associated with a distinct blue-gray discoloration of tissues, including the skin, nails, and parts of the eye. nih.govnih.gov Investigations have revealed that this compound plays a crucial role in this phenomenon through its interaction with Retigabine and melanin. nih.govacs.org

Studies have identified the presence of pigmented dimeric species in the tissues of rats treated with Retigabine. aesnet.org Imaging mass spectrometry of rat eyes revealed the presence of not only Retigabine and its N-acetyl metabolite (NAMR) but also several other species formed through the dimerization of Retigabine with itself and with NAMR. acs.orgnih.gov These pigmented dimers, including both Retigabine-Retigabine and NAMR-NAMR dimers, are considered key contributors to the observed discoloration. aesnet.org The formation of these dimers is a critical step in the development of the pigmentation. acs.org

Both Retigabine and this compound have been shown to bind to melanin. acs.orgsemanticscholar.org This binding property leads to the concentration and accumulation of these compounds in melanin-rich tissues. acs.orgnih.gov In studies on rats, these compounds and their related dimers were found to be highly localized in the melanin-containing layers of the eye's uveal tract, which includes the choroid, ciliary body, and iris. acs.orgnih.govresearchgate.net This targeted accumulation in pigmented tissues is a key factor, as it effectively concentrates the necessary components for the subsequent chemical reactions that lead to discoloration. acs.orgsemanticscholar.org

The proposed mechanism for tissue discoloration involves several steps. acs.orgnih.gov First, the inherent melanin-binding affinity of Retigabine and this compound causes them to concentrate in pigmented tissues. acs.orgsemanticscholar.org This high local concentration facilitates mixed condensation reactions between the parent drug and its metabolite. acs.orgnih.gov It is suggested that in the redox environment of tissues like the uvea, Retigabine can be oxidized to a reactive quinone diimine intermediate. acs.orgresearchgate.net This intermediate can then react with other Retigabine or this compound molecules to form dimers. acs.orgnih.gov Further oxidation of these dimers can lead to the formation of phenazinium ions, which are colored compounds. acs.orgnih.gov Several of the identified Retigabine-related dimers exhibit UV absorbance that gives them a purple color in solution, supporting their role as the pigmentary material. acs.orgnih.govresearchgate.net

| Aspect of Pigmentation | Key Findings and Observations | Affected Tissues | Reference |

|---|---|---|---|

| Dimer Formation | Formation of pigmented dimers involving Retigabine (RTG) and this compound (NAMR), such as RTG-RTG and NAMR-NAMR dimers. | Eye, Skin, Urinary Bladder | acs.orgaesnet.org |

| Melanin Binding | Both RTG and NAMR bind to melanin, leading to their concentration in pigmented tissues. | Melanin-containing layers of the uveal tract (choroid, ciliary body, iris), skin. | nih.govacs.orgsemanticscholar.org |

| Proposed Mechanism | 1. Melanin binding concentrates RTG and NAMR. 2. Oxidation to reactive intermediates (e.g., quinone diimine). 3. Mixed condensation reactions form colored dimers and phenazinium ions. | Pigmented tissues (eye, skin). | acs.orgacs.orgnih.gov |

Developmental Neurotoxicity Considerations of this compound Exposure

The direct investigation into the developmental neurotoxicity of this compound, the primary active metabolite of retigabine, is an area that requires further exploration. nih.gov In both human and rodent subjects, this compound is produced in significant amounts, yet its specific contribution to potential developmental toxicity has not been fully elucidated. nih.gov The broader subject of how neuroactive metabolites of anticonvulsant drugs contribute to developmental neurotoxicity is largely unexamined. nih.gov

Research has primarily focused on the parent compound, retigabine. Studies in developing rats have been conducted to assess its safety profile. Acute, single exposures to retigabine did not result in a noticeable increase in apoptosis (programmed cell death) in the brain. nih.gov However, when exposure was repeated, it did lead to apoptosis in certain brain regions. nih.govresearchgate.net This effect with repeated dosing may be linked to retigabine's relatively short half-life of 2.5 hours in plasma. nih.govresearchgate.net

In studies where pregnant rats were administered retigabine, effects were observed in the offspring. These included an increase in perinatal mortality and a delay in the development of the auditory startle response. europa.eu These effects occurred at exposure levels below those seen in humans at recommended clinical doses and were also associated with toxicity in the maternal rats. europa.eu

| Study Animal | Compound Administered | Exposure Regimen | Key Findings | Citation |

|---|---|---|---|---|

| Postnatal Day 7 Rat Pups | Retigabine | Acute (single) exposure | No significant effect on neuronal apoptosis. | nih.gov |

| Postnatal Day 7 Rat Pups | Retigabine | Repeated (3x) exposure | Triggered neuronal apoptosis in a subset of brain areas. | nih.govresearchgate.net |

| Rats (Peri- and Post-natal Development) | Retigabine | Administration during pregnancy | Increased perinatal mortality and delayed auditory startle response development in offspring. | europa.eu |

Implications of this compound's P-glycoprotein Inhibition Potential for Drug-Drug Interactions

This compound has been identified as an inhibitor of P-glycoprotein (P-gp), a crucial protein involved in transporting various substances out of cells. europa.eutga.gov.au This inhibition has significant implications for potential drug-drug interactions. P-glycoprotein is an efflux transporter found in key areas of the body, including the intestines, kidneys, liver, and the blood-brain barrier. tg.org.au By pumping drugs out of cells and back into the gut lumen, or into urine and bile, P-gp reduces the absorption and enhances the elimination of drugs that are its substrates. tg.org.au

Inhibition of P-gp by a co-administered drug can disrupt this process, leading to increased bioavailability and higher plasma concentrations of P-gp substrate drugs. nih.gov This can potentially increase the risk of toxicity from the affected medication. nih.gov

An in vitro study specifically demonstrated that this compound inhibits the P-glycoprotein-mediated transport of digoxin (B3395198) in a concentration-dependent manner. europa.eutga.gov.au Digoxin is a well-known P-gp substrate. tg.org.au This finding suggests that this compound has the potential to inhibit the renal clearance of digoxin, which could lead to elevated serum concentrations of digoxin in a clinical setting. europa.eutga.gov.au Therefore, co-administration of retigabine (which is metabolized to this compound) with drugs that are P-gp substrates warrants caution due to the risk of clinically significant interactions.

| Finding | Mechanism | Potential Clinical Implication | Citation |

|---|---|---|---|

| This compound inhibits P-glycoprotein (P-gp) in vitro. | Blocks the P-gp-mediated efflux of substrate drugs, such as digoxin. | Increased plasma concentrations of co-administered P-gp substrate drugs, potentially leading to increased toxicity. May inhibit renal clearance of drugs like digoxin. | europa.eutga.gov.au |

The potential for such interactions extends beyond digoxin, as P-gp transports a wide variety of drugs from different therapeutic classes.

| Category | Examples of P-glycoprotein Substrates | Citation |

|---|---|---|

| Cardiac Glycosides | Digoxin | tg.org.au |

| Calcium Channel Blockers | Amlodipine, Verapamil | tg.org.au |

| Immunosuppressants | Cyclosporin, Tacrolimus | tg.org.au |

| Anticoagulants | Dabigatran etexilate, Rivaroxaban | tg.org.au |

| HIV Protease Inhibitors | Ritonavir | researchgate.net |

| Antineoplastic Drugs | Docetaxel, Paclitaxel, Vincristine | tg.org.auresearchgate.net |

Analytical and Bioanalytical Methodologies for N Acetyl Retigabine

Chromatographic Techniques for Quantification in Biological Matrices

Chromatography, particularly liquid chromatography, is the cornerstone for the determination of N-Acetyl Retigabine (B32265) in biological samples. nih.gov These techniques are vital for separating the analyte from complex biological matrices to allow for precise and accurate measurement. dergipark.org.tr

High-Performance Liquid Chromatography (HPLC) methods have been specifically developed and validated to quantify N-Acetyl Retigabine. nih.govresearchgate.net The significant anticonvulsant activity of this metabolite has justified the focus on creating reliable HPLC-based assays for its measurement in various biological fluids. nih.govsemanticscholar.org These methods are fundamental in supporting pharmacokinetic and pharmacological evaluations. nih.gov An HPLC assay coupled with tandem mass spectrometric detection was developed for the sensitive determination of both retigabine and its acetyl metabolite in plasma. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the determination of this compound in biological matrices. nih.gov A method utilizing automated on-line solid-phase extraction (SPE) with LC-MS/MS allowed for the reliable quantification of the acetyl metabolite down to 2.5 ng/ml in plasma. nih.gov Another high-throughput method was developed for this compound in dog plasma, which employed an off-line microElution 96-well solid-phase extraction for sample cleanup prior to LC-MS/MS analysis. nih.gov This SPE technology facilitates the rapid removal of its unstable N-glucuronide metabolite, improving assay efficiency by eliminating the need for post-extraction solvent evaporation. nih.gov The validation results for these methods demonstrate their robustness, precision, and accuracy for quantitative bioanalysis. rsc.org

| Parameter | Method 1 (Human Plasma) nih.gov | Method 2 (Human Plasma) rsc.org |

|---|---|---|

| Technique | HPLC with tandem MS (APCI) | UHPLC-MS/MS |

| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL | 5 ng/mL |

| Linearity Range | 1 to 1000 ng/mL (for parent drug) | 5 to 2500 ng/mL |

| Accuracy (Mean) | ≤ ± 10% | Not specified |

| Precision (RSD) | < ± 15% | Not specified |

| Sample Preparation | Automated on-line solid-phase extraction | Not specified extraction procedure |

Challenges in Bioanalytical Quantification of this compound

A significant challenge in the quantification of this compound is the potential for analytical inaccuracies arising from the instability of other related metabolites. nih.govrsc.org

The primary challenge in developing a quantitative method for this compound in human plasma or urine is managing the contribution from labile N-glucuronide metabolites. rsc.orgrsc.org These N-glucuronides circulate at very high levels (approximately 25-fold) relative to the parent drug. rsc.orgrsc.org Degradation of these labile metabolites can occur during sample handling and processing, leading to a back-conversion to this compound. nih.govrsc.org This conversion is dependent on temperature, pH, and time, and can result in a significant overestimation of the actual circulating concentrations of the N-acetyl metabolite. rsc.orgrsc.org

To prevent the overestimation of this compound concentrations, specific recommendations for sample handling and storage are critical. rsc.orgrsc.org It is important to minimize the impact of N-glucuronide degradation during sample storage and bioanalysis. rsc.org Extraction procedures have been developed to ensure the accurate quantification of this compound from human plasma by mitigating the back-conversion from its labile glucuronide precursors. rsc.org The use of techniques like microElution solid-phase extraction aids in the rapid removal of the problematic N-glucuronide metabolite, which is known to be unstable with other cleanup methods. researchgate.netnih.gov

Advanced Imaging Mass Spectrometry for this compound Tissue Distribution (e.g., MALDI IMS)

Matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI IMS) has emerged as a powerful technique for elucidating the spatial distribution of drugs and their metabolites within tissue sections, offering significant advantages over traditional methods that require tissue homogenization. nih.govnih.gov This label-free approach provides high molecular specificity, allowing for the simultaneous mapping of a parent drug, its metabolites, and endogenous biomolecules, thereby providing crucial insights into pharmacokinetic and pharmacodynamic properties at the tissue and cellular level. plos.orgnih.gov

In the context of this compound (NAMR), the primary metabolite of Retigabine (RTG), MALDI IMS has been instrumental in investigating its distribution, particularly in relation to the off-target effects of the parent drug, such as ocular dyspigmentation. acs.orgnih.gov A key study utilized MALDI IMS to analyze the distribution of RTG and its metabolites, including NAMR, in the eyes of rats following long-term administration. researchgate.netscispace.com

The research revealed a highly specific localization of this compound within the melanin-containing layers of the uveal tract in the rat eye. acs.orgnih.gov This suggests a strong affinity of the metabolite for melanin. The spatial information provided by MALDI IMS was critical in understanding the mechanism behind the observed pigmentation changes associated with Retigabine therapy. semanticscholar.org

Detailed Research Findings from MALDI IMS Studies:

A pivotal study investigating Retigabine-associated dyspigmentation in rat eyes provided detailed insights into the distribution of this compound. The findings from this long-term repeat dosing study are summarized below.

| Finding Category | Detailed Observation | Citation |

| Tissue Localization | This compound (NAMR) was found to be highly localized to the melanin-containing layers of the uveal tract of the rat eye. | acs.orgnih.gov |

| Specific Ocular Tissues | The presence of NAMR was specifically identified in the choroid, ciliary body, and iris. | acs.orgnih.govscispace.com |

| Co-localization | NAMR was co-localized with the parent drug, Retigabine (RTG), and several dimeric species of both compounds. | acs.orgresearchgate.net |

| Mechanism Implication | The high concentration of both RTG and NAMR in melanin-rich tissues is proposed to facilitate condensation reactions, leading to the formation of pigmented dimers. | acs.orgsemanticscholar.orgnih.gov |

| Blood-Retinal Barrier | High lateral resolution imaging demonstrated that the blood-retinal barrier effectively limits the access of Retigabine-related compounds, including NAMR, to the retina itself. | acs.orgnih.gov |

The spatial distribution data generated through MALDI IMS provided a crucial link between the presence of this compound in specific ocular tissues and the observed toxicological effects of the parent drug. acs.org This level of detail would be unattainable with conventional bioanalytical techniques that rely on tissue homogenates.

The table below outlines the observed distribution of this compound in different ocular structures as determined by MALDI IMS.

| Ocular Structure | This compound (NAMR) Presence | Associated Findings | Citation |

| Uveal Tract (general) | High | Co-localized with Retigabine and pigmented dimers. | acs.orgnih.gov |

| Choroid | High | Melanin-rich layer showing significant accumulation. | acs.orgscispace.com |

| Ciliary Body | High | Another melanin-containing structure with high compound presence. | acs.orgscispace.com |

| Iris | High | Accumulation observed in this pigmented part of the eye. | acs.orgscispace.com |

| Retina | Low / Undetectable | Distribution restricted by the blood-retinal barrier. | acs.orgnih.gov |

These findings underscore the unique capability of MALDI IMS to map the micro-distribution of drug metabolites, providing invaluable information for understanding drug-induced tissue changes and for guiding the development of safer therapeutic agents. acs.orgnih.gov

Preclinical Research and Potential Therapeutic Implications

Evaluation of N-Acetyl Retigabine (B32265) in Animal Models of Neurological Disorders

N-Acetyl Retigabine (NAMR), also known as ADW 21-360, has been investigated in various animal models to determine its potential therapeutic effects on conditions characterized by neuronal hyperexcitability.

| Compound | Potency in Animal Seizure Models | Source |

|---|---|---|

| Retigabine | High | nih.gov |

| This compound (NAMR) | Less potent than Retigabine | nih.gov |

Preclinical studies have established the efficacy of the parent compound, retigabine, in alleviating pain-like behaviors in various animal models of neuropathic pain. nih.gov These models include those induced by nerve injury, such as the chronic constriction injury and spared nerve injury models, as well as models of diabetic neuropathy. nih.govresearchgate.net However, specific assessments focusing solely on the efficacy of this compound in these neuropathic pain models have not been detailed in the reviewed scientific literature. The analgesic effects observed following retigabine administration are primarily attributed to the parent drug's action on KCNQ potassium channels.

The potential anxiolytic effects of retigabine have been suggested based on its mechanism of action, which involves stabilizing neuronal membrane potential. nih.gov While in vitro studies have hinted at a possible anxiolytic effect for retigabine, comprehensive in vivo investigations specifically evaluating this compound in established animal models of anxiety are not extensively documented in the scientific literature.

Role of this compound as a Pharmacologically Active Metabolite in Modulating Drug Response

This compound is a significant, pharmacologically active metabolite of retigabine. nih.gov In humans and rats, retigabine is extensively metabolized, primarily through N-acetylation in the liver to form this compound and through N-glucuronidation. nih.govnih.govrsc.org The cytochrome P450 system is not significantly involved in its metabolism. rsc.org

Advanced Research Avenues and Future Perspectives

Deeper Elucidation of Specific Molecular Target Interactions for N-Acetyl Retigabine (B32265)

While N-Acetyl Retigabine is known to be less potent than its parent compound, retigabine, in producing anticonvulsant effects, its interaction with molecular targets remains a critical area of study. tga.gov.aueuropa.eu Retigabine's primary mechanism involves the opening of neuronal KCNQ2 (Kv7.2) and KCNQ3 (Kv7.3) potassium channels, which helps to stabilize the neuronal membrane potential and reduce hyperexcitability. europa.eupnas.org NAMR also exhibits anticonvulsant activity in animal models, suggesting it shares some of this mechanism, albeit with lower potency. tga.gov.aueuropa.eu

Further research is focused on quantifying the specific binding affinity and modulatory effects of NAMR on different KCNQ channel subtypes (KCNQ2-5). tga.gov.auresearchgate.net Understanding these nuanced interactions is crucial for building a complete picture of its pharmacological profile.

Comprehensive Assessment of this compound's Contribution to Retigabine's Efficacy and Adverse Event Profile

Conversely, the role of NAMR in the adverse event profile of retigabine is also under scrutiny. In vitro studies have shown that NAMR can inhibit P-glycoprotein (P-gp) mediated transport in a concentration-dependent manner. dovepress.comfda.gov This interaction has the potential to affect the clearance of other drugs that are P-gp substrates, such as digoxin (B3395198). dovepress.comeuropa.eu

Pharmacogenomic Studies Related to N-Acetylation Pathways and Inter-Individual Variability

The conversion of retigabine to this compound is primarily mediated by the N-acetyltransferase 2 (NAT2) enzyme. drugbank.comunict.it The gene for NAT2 is known to be polymorphic, leading to different acetylation rates among individuals (fast, intermediate, and slow acetylators). researchgate.netpharmgkb.org

| Study Focus | Key Findings | Implication |

| NAT2 Polymorphisms | NAT2 acetylator status influences the disposition of N-acetyl-retigabine. researchgate.netoaepublish.com | Potential for personalized medicine, though current evidence does not support dose adjustments based on genotype. oaepublish.comtga.gov.au |

| Gilbert's Syndrome | Retigabine clearance is unaffected in individuals with Gilbert's syndrome. researchgate.netoaepublish.com | No dose adjustment needed for this specific genetic condition. |

| Inter-individual Variability | Moderate to substantial inter-individual variability exists in retigabine pharmacokinetics. researchgate.nettga.gov.au | Highlights the complexity of predicting drug response and the need for further research into contributing factors beyond NAT2. |

Development of Novel Chemical Entities Based on the this compound Scaffold

The chemical structure of this compound, while less potent than its parent compound, offers a foundation for the development of new chemical entities. researchgate.net Researchers are exploring modifications to the NAMR scaffold to enhance potency, selectivity, and reduce potential off-target effects. acs.orgresearchgate.net

Recent efforts have focused on creating conformationally restricted analogues of retigabine and its derivatives to improve interaction with the KCNQ channel binding site. researchgate.netacs.org Molecular docking and dynamics simulations are being used to guide the synthesis of these novel compounds, with the aim of identifying candidates with superior anticonvulsant activity and improved safety profiles. acs.orgresearchgate.net One promising area is the development of compounds with improved photostability to avoid the formation of metabolites that led to the market withdrawal of retigabine. acs.orgnih.gov Another novel approach involves creating dual-mode-of-action compounds that combine the KCNQ channel opening activity with other beneficial mechanisms, such as activating the mitochondrial translocator protein (TSPO). researchgate.net

| Novel Compound Approach | Rationale | Potential Advantage |

| Conformationally Restricted Analogues | To optimize interaction with the Kv7 channel binding pocket. researchgate.netacs.org | Increased potency and selectivity. researchgate.netacs.org |

| Photostable Derivatives | To prevent the formation of toxic photo-oxidation products. acs.orgnih.gov | Improved long-term safety profile. |

| Dual-Mechanism Compounds (e.g., GRT-X) | To target multiple pathways involved in epilepsy and its comorbidities. researchgate.net | Broader therapeutic efficacy. researchgate.net |

| "Facelift" of Existing Scaffolds | To make minor structural changes to bypass the formation of potentially toxic metabolites. amazonaws.com | Faster development pathway with potentially lower risk. |

Application of Advanced Computational Modeling and Simulation for this compound Pharmacodynamics and Pharmacokinetics

Advanced computational modeling and simulation are proving to be invaluable tools in the study of this compound. These in silico methods allow for the prediction of pharmacokinetic and pharmacodynamic properties, helping to guide laboratory research and clinical trial design. eurekaselect.com

Population pharmacokinetic models have been developed to describe the behavior of both retigabine and NAMR in the body, taking into account various covariates that can influence their concentrations. fda.gov Molecular dynamics simulations are being employed to visualize the binding of NAMR and novel analogues to KCNQ channels at an atomic level. acs.orgresearchgate.net These models help to explain the structure-activity relationships and guide the design of more potent and selective channel activators. acs.org

Q & A

Q. How is N-Acetyl Retigabine synthesized and characterized in preclinical research?

this compound is synthesized via acetylation of the parent compound Retigabine (Ezogabine). Key steps include:

- Chemical modification : Retigabine’s amino group undergoes acetylation using acetic anhydride or acetyl chloride under controlled conditions .

- Characterization : Purity (>95%) is validated via HPLC, with structural confirmation using NMR and mass spectrometry (Exact Mass: 273.1277; SMILES: CC(=O)Nc1ccc(NCc2ccc(F)cc2)cc1N) .

- Storage : Stabilize at +4°C to prevent degradation, with transport at room temperature .

Q. What analytical techniques are essential for assessing this compound’s purity and stability?

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects degradation products .

- Mass Spectrometry (MS) : Confirms molecular weight (273.31 g/mol) and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : Validates structural integrity, particularly the acetyl group’s position .

- Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions to establish shelf-life .

Q. What is the hypothesized mechanism of action of this compound as a neuronal potassium channel modulator?

this compound, like its parent compound, activates KCNQ (Kv7) potassium channels, inducing neuronal hyperpolarization and reducing excitability. Key evidence includes:

- In vitro electrophysiology : Patch-clamp studies demonstrating increased K+ currents in transfected HEK293 cells .

- Metabolite activity : As the primary metabolite of Retigabine (NAMR), it contributes to sustained anticonvulsant effects by prolonging channel opening .

Advanced Research Questions

Q. How do methodological approaches differ when evaluating this compound’s efficacy in in vivo vs. in vitro models?

- In vitro models : Use transfected cell lines (e.g., HEK293) to isolate KCNQ channel activity. Measure dose-response curves (e.g., EC50) via automated patch-clamp systems .

- In vivo models : Employ rodent seizure models (e.g., maximal electroshock or kainate-induced seizures). Monitor plasma concentrations to correlate efficacy with pharmacokinetics (e.g., Cmax, half-life) .

- Key challenge : Address discrepancies between in vitro potency and in vivo bioavailability due to metabolite conversion (e.g., NAMR’s role) .

Q. What experimental strategies resolve contradictions in this compound’s pharmacokinetic and pharmacodynamic profiles?

- Metabolite profiling : Use LC-MS/MS to quantify this compound and its secondary metabolites in plasma and cerebrospinal fluid .

- Tissue distribution studies : Radiolabeled compounds (e.g., ¹⁴C) track penetration across the blood-brain barrier .

- Dynamic clamp electrophysiology : Simulate channel behavior in neurons to disentangle direct vs. metabolite-mediated effects .

Q. What are the methodological limitations in studying this compound’s long-term neuroprotective effects?

- Chronic toxicity models : Rodent studies require ≥6-month dosing to assess hepatotoxicity or CNS side effects (e.g., sedation) .

- Biomarker selection : Validate surrogate markers (e.g., glial fibrillary acidic protein for neuroinflammation) to reduce reliance on histopathology .

- Data interpretation : Differentiate drug-induced effects from compensatory mechanisms (e.g., upregulated KCNQ expression) via transcriptomic analysis .

Q. How can researchers optimize experimental design for studying this compound’s interactions with co-administered anticonvulsants?

- Isobolographic analysis : Quantify synergistic or antagonistic interactions with drugs like valproate or levetiracetam .

- Microdialysis in freely moving animals : Monitor extracellular drug concentrations in real time to model pharmacokinetic interactions .

- Computational modeling : Use tools like PK-Sim to predict dose adjustments and avoid therapeutic failures .

Methodological Best Practices

- Reproducibility : Document synthesis protocols, storage conditions, and analytical parameters in line with ICH guidelines .

- Data reporting : Include raw chromatograms, electrophysiological traces, and statistical tests (e.g., ANOVA with post-hoc corrections) to support conclusions .

- Ethical compliance : Adhere to animal welfare standards (e.g., ARRIVE guidelines) in in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.